2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with a suitable nucleophile.
Coupling with the propanamide moiety: The final step involves coupling the oxadiazole intermediate with a propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its anticonvulsant properties and potential use in treating epilepsy.
Biological Research: The compound can be used as a tool to study the biological pathways involved in its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves interaction with specific molecular targets. It has been suggested that the compound exerts its effects through modulation of benzodiazepine receptors, which are involved in the regulation of neuronal excitability . This interaction may lead to anticonvulsant effects by enhancing inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
2-(4-fluorophenoxy)-2-methylpropanoic acid: This compound has a similar fluorophenoxy group but differs in its overall structure and applications.
Uniqueness
2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticonvulsant agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H20FN3O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20FN3O4/c1-3-12-26-15-10-8-14(9-11-15)19-23-20(24-28-19)22-18(25)13(2)27-17-7-5-4-6-16(17)21/h4-11,13H,3,12H2,1-2H3,(H,22,24,25) |
InChI Key |
QCVSXAIAGPJJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
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